molecular formula C6H4Cl2O4 B1239560 2,4-Dichloromuconic acid CAS No. 72945-11-0

2,4-Dichloromuconic acid

Cat. No. B1239560
CAS RN: 72945-11-0
M. Wt: 211 g/mol
InChI Key: FHXOPKKNGKBBKG-QEFWFIIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloromuconic acid is a dichloromuconic acid.

Scientific Research Applications

Environmental and Toxicological Research

  • Global Trends in 2,4-D Research : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-Dichlorophenoxyacetic acid (a related compound), with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).

  • Binding to Liver Mitochondrial Protein : In vivo and in vitro studies demonstrate that 2,4-D can bind covalently to a specific protein in rat liver mitochondria, potentially related to alterations in mitochondrial function (Di Paolo et al., 2001).

Microbial Degradation

  • Metabolism by Aspergillus niger : Research from 1964 shows that Aspergillus niger can degrade 2,4-Dichlorophenoxyacetic acid, indicating microbial pathways for the degradation of this compound (Faulkner & Woodcock, 1964).

Plant Metabolism

  • Radioactive 2,4-D in Bean Plants : A study on the metabolism of radioactive 2,4-D in etiolated bean plants explored the impact of sugars and other chemicals on the translocation and metabolism of 2,4-D (Jaworski et al., 1955).

Water Pollution and Remediation

  • Removal from Polluted Water Sources : A qualitative review summarizes various methods for removing 2,4-D from contaminated aqueous systems, highlighting the challenges and efficiency levels of these methods (EvyAliceAbigail et al., 2017).

  • Electro-Biological Degradation : The degradation of 2,4-D in different systems, including electro-biological, was studied, revealing the kinetics and mechanisms involved (Jingli Zhang et al., 2013).

Molecular Action as an Herbicide

  • Mode of Action : Insight into the molecular action mode of 2,4-D as an herbicide, focusing on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).

Phytoremediation

  • Enhancement by Bacterial Endophytes : A study describes the use of bacterial endophytes to enhance the phytoremediation of 2,4-D, demonstrating the benefits in terms of increased removal efficiency and reduced toxic residue levels in plants (Germaine et al., 2006).

properties

CAS RN

72945-11-0

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1-

InChI Key

FHXOPKKNGKBBKG-QEFWFIIXSA-N

Isomeric SMILES

C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O

SMILES

C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O

Canonical SMILES

C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloromuconic acid
Reactant of Route 2
2,4-Dichloromuconic acid
Reactant of Route 3
2,4-Dichloromuconic acid
Reactant of Route 4
2,4-Dichloromuconic acid
Reactant of Route 5
2,4-Dichloromuconic acid
Reactant of Route 6
2,4-Dichloromuconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.